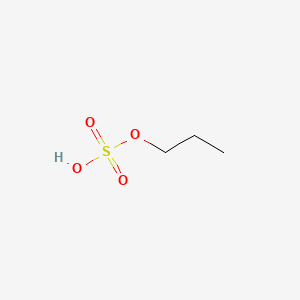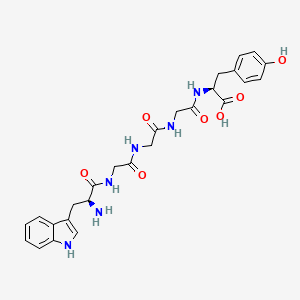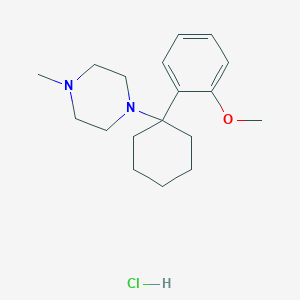
Benzo(wx)naphtho(2,1,8,7-hijk)heptacene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(wx)naphtho(2,1,8,7-hijk)heptacene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₈H₂₀ and a molecular weight of 476.5654 g/mol . This compound is known for its complex structure, which includes multiple fused benzene rings, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(wx)naphtho(2,1,8,7-hijk)heptacene typically involves multi-step organic reactions. One common method includes the cyclization of precursor compounds under specific conditions. For instance, the photochemical synthesis of related compounds involves the use of 2,3-disubstituted benzofurans, which undergo photoinduced 6π-electrocyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(wx)naphtho(2,1,8,7-hijk)heptacene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes reactions where one atom or group of atoms is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or other electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could produce various halogenated derivatives.
Applications De Recherche Scientifique
Benzo(wx)naphtho(2,1,8,7-hijk)heptacene has several scientific research applications:
Chemistry: It is used in studies related to polycyclic aromatic hydrocarbons and their properties.
Biology: Research may focus on its interactions with biological molecules.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of Benzo(wx)naphtho(2,1,8,7-hijk)heptacene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can affect various pathways, including those related to electronic properties and molecular recognition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perylene: Another polycyclic aromatic hydrocarbon with a simpler structure.
Coronene: Known for its circular arrangement of benzene rings.
Bisanthene: Similar in structure but with different electronic properties.
Uniqueness
Benzo(wx)naphtho(2,1,8,7-hijk)heptacene is unique due to its highly fused ring system, which imparts distinct electronic and chemical properties. This makes it particularly useful in specialized research applications and advanced material development.
Propriétés
Numéro CAS |
14529-73-8 |
|---|---|
Formule moléculaire |
C38H20 |
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
decacyclo[20.16.0.02,19.03,16.04,37.06,15.08,13.023,32.025,30.033,38]octatriaconta-1(22),2(19),3(16),4,6,8,10,12,14,17,20,23,25,27,29,31,33(38),34,36-nonadecaene |
InChI |
InChI=1S/C38H20/c1-2-7-23-17-31-26(16-22(23)6-1)20-34-28-11-5-10-27-32-18-24-8-3-4-9-25(24)19-33(32)30-15-13-21-12-14-29(31)37(34)35(21)38(30)36(27)28/h1-20H |
Clé InChI |
WCCLTHDICCELBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C4=C5C(=CC3=CC2=C1)C6=CC=CC7=C6C8=C(C=CC(=C58)C=C4)C9=CC1=CC=CC=C1C=C79 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


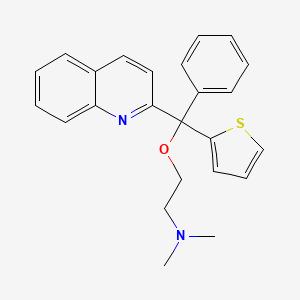
![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
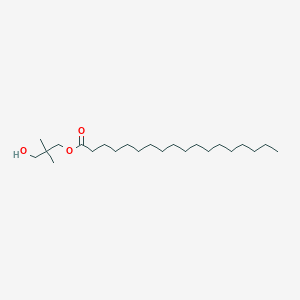
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)



